Lipophilicity Control Versus Des‑Methyl Analog
The reported measured log P of the target compound is 1.36, whereas the corresponding des‑methyl analog (lacking the N‑methylamino substitution) carries a predicted log P of 3.16 – a 1.8‑unit increase that shifts the molecule from lead‑like to drug‑like property space and is associated with a ~100‑fold reduction in kinetic aqueous solubility [1][2].
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | log P = 1.36 (measured) |
| Comparator Or Baseline | Des‑methyl analog (N‑[2‑(4‑morpholinyl)‑5‑(trifluoromethyl)phenyl]acetamide): predicted log P = 3.16 |
| Quantified Difference | Δ log P = +1.8 (≈ log P unit increase) |
| Conditions | ZINC database; measured value for target, predicted for comparator |
Why This Matters
A log P < 3 avoids promiscuous hydrophobic interactions and improves fragment solubility, directly increasing hit validation success and reducing false positives in biochemical screens.
- [1] ZINC2872497: ZINC Database entry for 2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide; logP 1.363. View Source
- [2] ZINC195008: Predicted logP = 3.159 for des‑methyl analog. View Source
